1-Hydroxy-1-methylurea, commonly known as hydroxyurea, is a medication with a wide range of applications in medical practice. It has been extensively used for treating diseases such as chronic myelogenous leukemia, sickle cell anemia, and as an antiviral agent against human immunodeficiency virus type 1 (HIV-1). The efficacy of hydroxyurea in these conditions is primarily due to its ability to inhibit DNA synthesis, which is achieved through the inhibition of the enzyme ribonucleotide reductase6.
The molecular structure of 1-hydroxy-1-methylurea has been analyzed using crystallographic techniques. [, ] The conformation of the O-N-C=O moiety is antiperiplanar, stabilized by intramolecular NH---O hydrogen bonding. [, ] The nitrogen atom bearing the hydroxy group exhibits pyramidalization, with the N-O bond twisted approximately 17° out of the N-(C=O)-N urea plane. [] The methyl group in 1-hydroxy-1-methylurea is not coplanar with the urea moiety. [] This contrasts with the related compound, 1-hydroxy-3-methylurea, where the methyl group lies within the urea plane, making it a more planar molecule. []
Hydroxyurea has been shown to increase fetal hemoglobin production in sickle cell anemia patients, leading to a reduction in the frequency of vasoocclusive crises. In a study, patients treated with hydroxyurea experienced significant increases in fetal reticulocytes and total hemoglobin levels. The drug also appeared to induce hypomethylation of gamma-globin genes, which is associated with increased gamma-globin gene activity1. Further research has indicated that hydroxyurea's efficacy in sickle cell anemia may involve epigenetic mechanisms, such as changes in methylation patterns and miRNA expression5.
Hydroxyurea exhibits antiviral effects against HIV-1 by inhibiting deoxynucleotide synthesis, thereby blocking HIV-1 DNA synthesis in infected cells. It has been shown to inhibit HIV-1 replication in acutely infected primary human lymphocytes and macrophages, as well as in blood cells infected in vivo. The drug's antiviral effect is achieved at nontoxic doses and can be potentiated by combination with nucleoside analogs like didanosine4. Hydroxyurea's ability to sensitize cells to didanosine and other antiretroviral drugs provides a rationale for its use in combination therapies for AIDS610.
In oncology, hydroxyurea has been used to treat myeloproliferative diseases due to its ability to inhibit the growth of rapidly proliferating tissues. It has been effective in inhibiting the growth of transplantable mammary tumors in rats, with related compounds such as 1-ethyl-1-hydroxyurea and 1-methyl-1-hydroxyurea showing even greater efficacy9.
Hydroxyurea has been found to induce the eNOS-cGMP pathway in endothelial cells, which may have implications for its use in myeloproliferative diseases. The drug increases endothelial-cell production of nitric oxide (NO) and cGMP levels, suggesting additional mechanisms by which hydroxyurea may exert therapeutic effects7.
Hydroxyurea can act as a cell-synchronizing agent by inhibiting ribonucleotide reductase, leading to a reversible inhibition of DNA synthesis. This property has been utilized in research to synchronize cell populations, facilitating studies on cell cycle dynamics8.
Hydroxyurea is well absorbed after oral administration and is converted to a free radical nitroxide in vivo. It enters cells by diffusion and targets the M2 protein subunit of ribonucleotide reductase, inactivating the enzyme. This inactivation leads to selective inhibition of DNA synthesis, causing cell death in the S phase and synchronization of surviving cells. Hydroxyurea also inhibits the repair of DNA damaged by chemicals or irradiation, suggesting potential synergy with radiation or alkylating agents. Additionally, it has been observed to increase fetal hemoglobin levels and reduce the incidence of vasoocclusive crises in sickle cell anemia2.
CAS No.: 53527-28-9
CAS No.: 19407-28-4
CAS No.: 1910-41-4
CAS No.: